Methyl 3-amino-7-chloroquinoline-2-carboxylate
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Overview
Description
Methyl 3-amino-7-chloroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-7-chloroquinoline-2-carboxylate typically involves the reaction of 7-chloroquinoline-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-7-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
Methyl 3-amino-7-chloroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-7-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- 2-chloroquinoline-3-carbaldehyde
- 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate
Uniqueness
Methyl 3-amino-7-chloroquinoline-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 3-amino-7-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,13H2,1H3 |
InChI Key |
LTSOMESLEZZHNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Cl)N |
Origin of Product |
United States |
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